(1R,6S)-2,5-diazabicyclo[4.2.0]octane
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Overview
Description
(1R,6S)-2,5-diazabicyclo[420]octane is a bicyclic organic compound with a unique structure that includes two nitrogen atoms within its bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6S)-2,5-diazabicyclo[4.2.0]octane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with a cyclic ketone or aldehyde, followed by cyclization to form the bicyclic structure. The reaction conditions often include the use of a strong base and an appropriate solvent to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(1R,6S)-2,5-diazabicyclo[4.2.0]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The nitrogen atoms in the bicyclic structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(1R,6S)-2,5-diazabicyclo[4.2.0]octane has numerous applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a catalyst in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of (1R,6S)-2,5-diazabicyclo[4.2.0]octane involves its interaction with molecular targets such as enzymes or receptors. The nitrogen atoms in the bicyclic structure can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. This interaction can modulate biochemical pathways, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
- (1R,6S)-3-methyl-3,7-diazabicyclo[4.2.0]octane
- (1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane
- (1R,7S)-bicyclo[5.2.0]nonan-4-one compound with (1S,6S)-2-methylbicyclo[4.2.0]octan-3-one .
Uniqueness
(1R,6S)-2,5-diazabicyclo[4.2.0]octane is unique due to its specific stereochemistry and the presence of two nitrogen atoms within the bicyclic framework. This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C6H12N2 |
---|---|
Molecular Weight |
112.17 g/mol |
IUPAC Name |
(1R,6S)-2,5-diazabicyclo[4.2.0]octane |
InChI |
InChI=1S/C6H12N2/c1-2-6-5(1)7-3-4-8-6/h5-8H,1-4H2/t5-,6+ |
InChI Key |
YHUBPQNUZGPHRQ-OLQVQODUSA-N |
Isomeric SMILES |
C1C[C@H]2[C@@H]1NCCN2 |
Canonical SMILES |
C1CC2C1NCCN2 |
Origin of Product |
United States |
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